molecular formula C9H11Cl2NO2 B1433804 2-[(4-Chlorophenyl)(methyl)amino]acetic acid hydrochloride CAS No. 1803610-08-3

2-[(4-Chlorophenyl)(methyl)amino]acetic acid hydrochloride

Cat. No. B1433804
CAS RN: 1803610-08-3
M. Wt: 236.09 g/mol
InChI Key: WTUFCHOCTYSIJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[(4-Chlorophenyl)(methyl)amino]acetic acid hydrochloride” is a chemical substance with the CAS No. 5465-90-7 . It is used in various chemical reactions and can be visualized using programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD .

Scientific Research Applications

Environmental Impact and Toxicology

  • Chlorophenols and Phenoxy Acids in the Environment : Studies on chlorophenols and phenoxy acids, like 2,4-D (a widely used herbicide), have highlighted their environmental presence and toxicological impact. Research has delved into their persistence in the environment, mechanisms of toxicity, and potential for bioaccumulation, shedding light on the ecological and health implications of such compounds (Zuanazzi et al., 2020).

  • Degradation and Biodegradation : The degradation processes of chlorophenols and phenoxy acids have been extensively studied, with a focus on microbial degradation pathways. These studies offer insights into natural attenuation processes and potential bioremediation strategies for environmental management (Magnoli et al., 2020).

Industrial Applications and Treatment

  • Wastewater Treatment : Research on the treatment of wastewater containing phenoxy acids and chlorophenols has developed various methodologies to remove these toxic pollutants. Such studies are relevant for industries generating wastewater with similar contaminants and highlight the importance of advanced treatment technologies (Goodwin et al., 2018).

  • Acidizing Operations in Oil and Gas : The use of organic acids in enhancing the efficiency of oil and gas extraction presents another avenue of research. While not directly related, the study of organic acids in these operations can provide a background for understanding how similar chemical structures might be utilized in industrial processes (Alhamad et al., 2020).

Mechanism of Action

properties

IUPAC Name

2-(4-chloro-N-methylanilino)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2.ClH/c1-11(6-9(12)13)8-4-2-7(10)3-5-8;/h2-5H,6H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTUFCHOCTYSIJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1=CC=C(C=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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